![molecular formula C6H10Ba2O12P2 B1581301 barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate CAS No. 6035-52-5](/img/structure/B1581301.png)

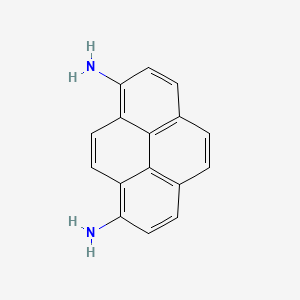

barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

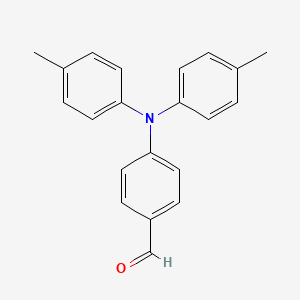

barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate: , also known as dibarium fructose diphosphate, is a compound with the molecular formula C6H10Ba2O12P2. It is a derivative of D-fructose, a naturally occurring sugar, and is characterized by the presence of two phosphate groups and two barium ions. This compound is typically found in a solid state and is slightly soluble in water .

Mécanisme D'action

Target of Action

The primary target of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is the glycolytic pathway in cells . It specifically targets the enzyme 6-phosphofructokinase (Pfk), which plays a crucial role in the regulation of glycolysis .

Mode of Action

D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) interacts with its target by linking to adenine nucleotides, which regulate the activity of 6-phosphofructokinases (Pfks) . This interaction catalyzes one of the rate-limiting steps of glycolysis .

Biochemical Pathways

The compound affects the glycolytic pathway, a critical metabolic pathway in cells . By regulating the activity of Pfks, it influences the conversion of glucose into pyruvate, the end product of glycolysis . The downstream effects include the production of ATP, NADH, and pyruvate, which are essential for cellular energy production and other metabolic processes .

Pharmacokinetics

It is known to be slightly soluble in water , which may affect its bioavailability

Result of Action

The action of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) results in the efficient occurrence of glycolysis . This leads to increased cellular energy production and can have protective effects, particularly in ischemic conditions .

Action Environment

The action of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) can be influenced by environmental factors. For instance, it is stable under normal conditions but can hydrolyze under strong acidic conditions . It is also hygroscopic, meaning it absorbs moisture from the environment, which can affect its stability . Furthermore, it is toxic and irritating, which can influence its efficacy and safety .

Analyse Biochimique

Biochemical Properties

D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is a precursor to 3-phosphoglyceraldehyde and dihydroxyacetone phosphate in the glycolytic pathway . It acts as an allosteric activator for enzymes like pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also serves as an inhibitor for acetyl kinase and as a substrate for identifying and characterizing enzymes such as aldolase and fructose-1,6-bisphosphatase .

Cellular Effects

In cellular processes, D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) has been studied as a neuroprotective agent for brain injuries . It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is functionally related to D-fructofuranose and is a conjugate acid of D-fructofuranose 1,6-bisphosphate .

Metabolic Pathways

D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is involved in the glycolytic pathway . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate involves the phosphorylation of D-fructose followed by the introduction of barium ions. The process generally includes the following steps:

Phosphorylation of D-Fructose: D-fructose is reacted with phosphoric acid under controlled conditions to form D-fructose 1,6-bisphosphate.

Introduction of Barium Ions: The resulting D-fructose 1,6-bisphosphate is then treated with a barium salt, such as barium chloride, to form the dibarium salt.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and filtration techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Complexation: The compound can form complexes with various metal ions, which can alter its chemical properties and reactivity.

Common Reagents and Conditions

Hydrolysis: Strong acids such as hydrochloric acid or sulfuric acid are commonly used.

Complexation: Metal salts like calcium chloride or magnesium sulfate can be used to form complexes.

Major Products

Hydrolysis: The major products include D-fructose and inorganic phosphate.

Complexation: The products are typically metal-fructose-phosphate complexes.

Applications De Recherche Scientifique

Chemistry

Biology

Metabolic Studies: It is used in studies related to glycolysis and other metabolic pathways involving fructose.

Medicine

Cardioprotective Agent: barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate has been studied for its potential cardioprotective effects in ischemic conditions.

Industry

Comparaison Avec Des Composés Similaires

Similar Compounds

D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (13): This compound is similar in structure but contains sodium ions instead of barium.

D-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt: Another similar compound where calcium ions replace barium.

Uniqueness

Propriétés

Numéro CAS |

6035-52-5 |

|---|---|

Formule moléculaire |

C6H10Ba2O12P2 |

Poids moléculaire |

610.74 g/mol |

Nom IUPAC |

barium(2+);[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate |

InChI |

InChI=1S/C6H14O12P2.2Ba/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m1../s1 |

Clé InChI |

XTWXMNPKAVQMQE-ABICQQBESA-J |

SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] |

SMILES isomérique |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] |

SMILES canonique |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] |

| 6035-52-5 | |

Numéros CAS associés |

488-69-7 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.